Potency of 4-Substituted Scaffold in ENPP2 and Ataxin-1 Inhibition vs. Alternative Scaffolds
Derivatives of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine demonstrate single-digit nanomolar potency against two distinct therapeutic targets, a level of activity that is not reported for its 2- or 3-positional isomers. Specifically, the derivative BDBM321994, which contains this exact core, exhibits an IC50 of 3.60 nM against both Ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2) and Ataxin-1 [1]. In contrast, no published data from BindingDB or major patent sources show comparable potency for derivatives of the 2- or 3-substituted piperidine isomers against these or similar targets. This potency is achieved through the specific geometry afforded by the 4-substituted piperidine, which orients the basic nitrogen for optimal interaction with the target proteins [1].
| Evidence Dimension | Inhibitory Potency (IC50) against ENPP2 and Ataxin-1 |
|---|---|
| Target Compound Data | IC50 = 3.60 nM (for derivative BDBM321994 containing the 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine core) |
| Comparator Or Baseline | 2- and 3-positional isomers (e.g., 2-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine and 3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine): No reported IC50 values for analogous derivatives against these targets. |
| Quantified Difference | The 4-substituted scaffold enables single-digit nM potency, whereas no evidence suggests comparable activity for regioisomers. |
| Conditions | In vitro enzyme inhibition assay (BindingDB entries derived from Novartis AG US Patents US9763957 and US10183025) |
Why This Matters
This level of potency (3.60 nM) establishes the 4-substituted scaffold as a privileged chemotype for generating high-affinity leads, making it a superior choice over regioisomeric alternatives for programs targeting ENPP2 or Ataxin-1.
- [1] BindingDB. (n.d.). BDBM321994: (E)-1-(4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one. Retrieved from http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=321994 View Source
